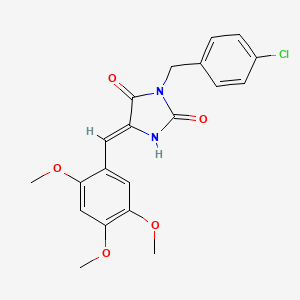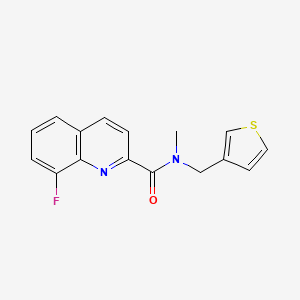
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in research and medicine. MeOPP is a potent and selective agonist of the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress.
作用机制
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine acts as a full agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that regulates the activity of various intracellular signaling pathways. Upon binding to the receptor, 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine induces a conformational change that activates the G protein, leading to the activation of downstream signaling pathways such as adenylyl cyclase inhibition and potassium channel activation. These signaling pathways ultimately result in the modulation of neuronal activity and neurotransmitter release, leading to the observed physiological effects of 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has been shown to produce a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can modulate the activity of the 5-HT1A receptor in a concentration-dependent manner, leading to the inhibition of adenylyl cyclase and the activation of potassium channels. In vivo studies have shown that 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can produce anxiolytic and antidepressant-like effects in animal models of anxiety and depression. 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems such as dopamine and norepinephrine, which may contribute to its observed effects.
实验室实验的优点和局限性
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has several advantages as a tool compound for studying the function and pharmacology of the 5-HT1A receptor. It is a potent and selective agonist of the receptor, allowing for precise modulation of its activity. 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine is also relatively stable and easy to synthesize, making it a cost-effective tool compound for research purposes. However, 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has some limitations as well. It has a relatively short half-life in vivo, which may limit its use in certain experimental paradigms. Additionally, 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has a high affinity for the 5-HT1A receptor, which may limit its selectivity in experiments involving multiple receptor systems.
未来方向
There are several future directions for research on 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine. One area of interest is the development of more selective and potent agonists of the 5-HT1A receptor that can be used as tool compounds for research and potential therapeutic applications. Another area of interest is the investigation of the role of the 5-HT1A receptor in various neurological and psychiatric disorders and the development of novel treatments based on its modulation. Finally, the development of more advanced experimental techniques such as optogenetics and chemogenetics may allow for more precise modulation of the activity of the 5-HT1A receptor and other neurotransmitter systems.
合成方法
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylacetic acid with 3-methylcyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine under acidic conditions to yield 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine. The purity and yield of 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and psychiatry. It has been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine has been used as a tool compound to study the function and pharmacology of the 5-HT1A receptor in vitro and in vivo. It has also been used to investigate the role of the receptor in various physiological and pathological conditions such as depression, anxiety disorders, and schizophrenia.
属性
IUPAC Name |
1-(3-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-6-7-16(12-14)19-10-8-18(9-11-19)15-4-3-5-17(13-15)20-2/h3-5,13-14,16H,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIWRDKGBDTJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5413244 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)

![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)


![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)
